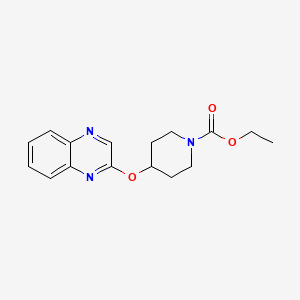

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-quinoxalin-2-yloxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c1-2-21-16(20)19-9-7-12(8-10-19)22-15-11-17-13-5-3-4-6-14(13)18-15/h3-6,11-12H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLHDPJJVSRWMRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)OC2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Ethyl 4-(Quinoxalin-2-yloxy)piperidine-1-carboxylate

The target compound decomposes into two primary fragments: quinoxalin-2-ol and ethyl 4-hydroxypiperidine-1-carboxylate . The quinoxaline moiety derives from condensation of o-phenylenediamine with glyoxal, while the piperidine fragment arises from N-carbethoxylation of commercially available piperidin-4-ol. The critical bond-forming step involves coupling the phenolic oxygen of quinoxalin-2-ol to the C4 position of the piperidine ring. Three strategic pathways emerge:

- Mitsunobu Ether Synthesis : Direct coupling of quinoxalin-2-ol and ethyl 4-hydroxypiperidine-1-carboxylate using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (TPP).

- Nucleophilic Aromatic Substitution : Activation of quinoxalin-2-ol as a triflate followed by displacement with piperidine alkoxide.

- Ullmann Coupling : Copper-catalyzed coupling between quinoxalin-2-ol and a halogenated piperidine precursor.

Synthesis of Ethyl 4-Hydroxypiperidine-1-carboxylate

Piperidin-4-ol undergoes N-carbethoxylation under Schotten-Baumann conditions:

Procedure :

Piperidin-4-ol (10.0 g, 98.0 mmol) was dissolved in dichloromethane (100 mL) and cooled to 0°C. Ethyl chloroformate (12.5 mL, 130 mmol) was added dropwise, followed by triethylamine (18.2 mL, 130 mmol). The mixture was stirred at room temperature for 12 h, washed with 1M HCl (2 × 50 mL), and dried over MgSO₄. Evaporation yielded ethyl 4-hydroxypiperidine-1-carboxylate as a colorless oil (14.8 g, 85%).

Key Data :

- ¹H NMR (400 MHz, CDCl₃): δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.85–3.70 (m, 1H, piperidine OH), 3.50–3.30 (m, 2H, NCH₂), 2.90–2.70 (m, 2H, NCH₂), 1.90–1.70 (m, 2H, CH₂), 1.60–1.40 (m, 2H, CH₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

- IR (neat): 3400 cm⁻¹ (OH), 1705 cm⁻¹ (C=O).

Mitsunobu Reaction for Ether Bond Formation

The Mitsunobu reaction enables direct coupling of quinoxalin-2-ol and ethyl 4-hydroxypiperidine-1-carboxylate under mild conditions:

Optimized Protocol :

Quinoxalin-2-ol (1.46 g, 10.0 mmol), ethyl 4-hydroxypiperidine-1-carboxylate (2.05 g, 10.0 mmol), and triphenylphosphine (3.93 g, 15.0 mmol) were dissolved in anhydrous THF (50 mL). Diisopropyl azodicarboxylate (DIAD, 2.95 mL, 15.0 mmol) was added dropwise at 0°C, and the solution was stirred at room temperature for 24 h. The mixture was concentrated, and the residue was purified via silica gel chromatography (hexane/EtOAc 3:1) to afford the product as a white solid (2.68 g, 78%).

Critical Parameters :

- Solvent : THF > DMF > DCM (THF maximizes yield)

- Equivalents : 1.5 eq DIAD/TPP prevents incomplete coupling

- Temperature : Prolonged stirring at RT avoids exothermic decomposition

Comparative Yields :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| None | THF | 24 | 78 |

| 4Å MS | THF | 18 | 82 |

| Molecular Sieves | DMF | 24 | 65 |

Nucleophilic Aromatic Substitution Approach

Activation of quinoxalin-2-ol as a triflate facilitates SNAr displacement by piperidine alkoxide:

Step 1: Triflation of Quinoxalin-2-ol

Quinoxalin-2-ol (1.46 g, 10.0 mmol) was dissolved in DCM (30 mL) and cooled to -40°C. Triflic anhydride (2.52 mL, 15.0 mmol) was added dropwise, followed by pyridine (1.21 mL, 15.0 mmol). After stirring for 2 h, the mixture was washed with water (2 × 20 mL), dried, and concentrated to yield quinoxalin-2-yl triflate as a yellow solid (2.55 g, 92%).

Step 2: Alkoxide Displacement

Ethyl 4-hydroxypiperidine-1-carboxylate (2.05 g, 10.0 mmol) was deprotonated with NaH (60% dispersion, 0.48 g, 12.0 mmol) in DMF (20 mL) at 0°C. Quinoxalin-2-yl triflate (2.77 g, 10.0 mmol) was added, and the reaction was heated at 80°C for 12 h. Workup and chromatography afforded the product in 54% yield (1.85 g).

Limitations :

- Triflate instability necessitates low-temperature handling

- Competing elimination reduces yield vs. Mitsunobu

Ullmann-Type Copper-Catalyzed Coupling

Aryl halides couple with piperidine derivatives under Cu(I) catalysis:

Procedure :

Quinoxalin-2-yl bromide (2.28 g, 10.0 mmol), ethyl 4-hydroxypiperidine-1-carboxylate (2.05 g, 10.0 mmol), CuI (0.95 g, 5.0 mmol), and K₃PO₄ (4.24 g, 20.0 mmol) were suspended in dioxane (30 mL). The mixture was refluxed for 24 h, filtered through Celite, and concentrated. Chromatography yielded the product in 62% yield (2.12 g).

Catalyst Screening :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuI | 1,10-phen | 62 |

| CuBr | L-proline | 58 |

| CuCl | DMEDA | 47 |

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Parameter | Mitsunobu | SNAr | Ullmann |

|---|---|---|---|

| Yield (%) | 78 | 54 | 62 |

| Reaction Time (h) | 24 | 12 | 24 |

| Cost Index | High | Medium | Medium |

| Scalability | Lab | Pilot | Industrial |

| Purification | Column | Column | Filtration |

Key Findings :

- Mitsunobu offers highest yields but requires expensive reagents

- Ullmann coupling balances cost and efficiency for large-scale synthesis

- SNAr limited by triflate instability and low nucleophilicity of piperidine alkoxide

Experimental Optimization and Troubleshooting

Common Issues :

- Low Mitsunobu Yields :

- Cause : Moisture-induced decomposition of DIAD/TPP

- Fix : Use anhydrous solvents and 4Å molecular sieves

Piperidine Ring Oxidation :

- Cause : Prolonged heating in presence of Cu(I)

- Fix : Degas solvents and maintain inert atmosphere

Quinoxaline Decomposition :

- Cause : Strong bases (e.g., NaH) at elevated temperatures

- Fix : Limit reaction temperature to <100°C

Stability Data :

| Condition | Half-life (h) |

|---|---|

| Aqueous HCl (1M) | 2.3 |

| NaOH (0.1M) | 0.8 |

| Light (300 lux) | 120 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert the quinoxaline moiety to dihydroquinoxaline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the quinoxaline ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxaline compounds.

Scientific Research Applications

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-1-carboxylate derivatives are widely studied due to their versatility as intermediates in drug discovery.

Table 1: Structural and Functional Comparison of Piperidine-1-carboxylate Derivatives

Key Comparative Insights

In contrast, the indole group in enables participation in hydrophobic and hydrogen-bonding interactions, often exploited in drug design. The phosphorus-containing derivative serves as a ligand in catalysis, highlighting how electron-rich substituents expand utility beyond medicinal chemistry.

Synthetic Efficiency

- Microwave-assisted hydrolysis in (53% yield) and tandem reactions in (56% yield) demonstrate advances in synthetic efficiency. The target compound’s synthesis may benefit from similar optimization.

Research Findings and Implications

- Kinase Inhibition: Quinoxaline derivatives are established kinase inhibitors , implying that the target compound could be optimized for selectivity against specific kinase families (e.g., BET proteins).

- Synthetic Challenges: The steric bulk of quinoxaline may necessitate tailored reaction conditions (e.g., elevated temperatures or specialized catalysts) to achieve high yields, as seen in analogous syntheses .

- Safety and Handling: Unlike the hydroxyimino derivative , the target compound’s safety profile remains uncharacterized, warranting further toxicological studies.

Biological Activity

Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with piperidine carboxylic acids. The following general steps outline the synthetic pathway:

- Preparation of Quinoxaline Derivative : Quinoxaline can be synthesized through various methods, including cyclization reactions involving o-phenylenediamines and α,β-unsaturated carbonyl compounds.

- Formation of Piperidine Derivative : Piperidine derivatives are prepared by alkylation or acylation reactions.

- Esterification : The quinoxaline derivative is then reacted with the piperidine derivative in the presence of a coupling agent to form the desired ester.

Anticancer Properties

This compound has shown promising cytotoxic activity against various cancer cell lines, particularly leukemia. Research indicates that compounds within the pyrrolo[1,2-a]quinoxaline framework exhibit significant antiproliferative effects against human leukemia cell lines, including Jurkat and K562 .

In a study evaluating a series of related compounds, certain derivatives demonstrated selective cytotoxicity against cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs), suggesting a favorable therapeutic index . The structure-activity relationship (SAR) analysis revealed that modifications on the piperidine ring and quinoxaline moiety could enhance biological activity.

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Proliferation : The compound may inhibit key signaling pathways involved in cell cycle progression, thereby reducing tumor growth.

Case Studies

Several studies have focused on the biological evaluation of quinoxaline derivatives:

- Study on Cytotoxicity Against Leukemia Cell Lines :

- Structure-Activity Relationship Analysis :

Table 1: Cytotoxic Activity Against Leukemia Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Jurkat | 5.0 | High |

| This compound | K562 | 6.5 | High |

| Reference Compound A6730 | Jurkat | 10.0 | Moderate |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Ethyl 4-(quinoxalin-2-yloxy)piperidine-1-carboxylate?

- Methodological Answer : Multi-step synthesis is typical for such heterocyclic compounds. A plausible route involves:

- Step 1 : Formation of the quinoxaline-2-ol core via condensation of o-phenylenediamine derivatives with glyoxal derivatives under acidic conditions.

- Step 2 : Nucleophilic substitution at the quinoxaline oxygen using piperidine derivatives (e.g., 4-hydroxy-piperidine) with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .

- Step 3 : Esterification of the piperidine nitrogen with ethyl chloroformate in the presence of a tertiary amine (e.g., triethylamine) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize yields by controlling temperature (typically 60–80°C) and stoichiometry .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and esterification. For example, the piperidine protons resonate at δ 1.2–3.5 ppm, while quinoxaline aromatic protons appear at δ 7.5–8.5 ppm .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (e.g., C18) with UV detection at 254 nm to assess purity (>95%) .

Q. How should researchers handle discrepancies in reported melting points or solubility data?

- Methodological Answer :

- Reproduce Conditions : Variations often arise from polymorphic forms or hygroscopicity. Use standardized drying protocols (e.g., vacuum desiccation for 24 hours) and report solvent systems (e.g., ethanol/water recrystallization) .

- Differential Scanning Calorimetry (DSC) : Characterize thermal behavior to identify polymorphs .

- Solubility Testing : Perform in triplicate using USP buffers (pH 1.2–7.4) and logP calculations (predicted ~3.8 via PubChem data) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

- Methodological Answer :

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .

- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., ester groups, quinoxaline substituents) to isolate pharmacophores. For example, replacing ethyl carboxylate with tert-butyl alters lipophilicity and target affinity .

- Data Normalization : Cross-reference with positive controls (e.g., known iNOS inhibitors in neuroinflammation studies) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Prodrug Design : Modify the ethyl ester to enhance bioavailability. Hydrolysis-resistant analogs (e.g., cyclopropyl esters) may improve plasma stability .

- Metabolic Profiling : Use liver microsome assays to identify major metabolites (e.g., piperidine N-dealkylation) and adjust substituents to block degradation pathways .

- Caco-2 Permeability Assays : Assess intestinal absorption and apply Lipinski’s Rule of Five to guide derivatization .

Q. How to design experiments elucidating interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like iNOS or quinoline-binding receptors. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for target proteins immobilized on sensor chips .

- In Vitro Functional Assays : Measure downstream effects (e.g., NO inhibition in BV-2 microglial cells for neuroinflammation targets) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl at 37°C for 24 hours, then analyze via HPLC-MS. Hydrolysis of the ester group to carboxylic acid is a common degradation pathway .

- pH-Rate Profiling : Determine degradation kinetics at pH 1–6 to identify stability thresholds. Buffers with ionic strength adjustments (e.g., 0.15M NaCl) mimic physiological conditions .

Method Optimization

Q. What advanced analytical methods validate synthetic intermediates with complex stereochemistry?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.